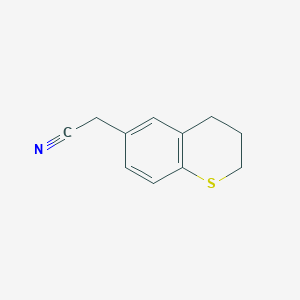

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile

Description

Properties

Molecular Formula |

C11H11NS |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

2-(3,4-dihydro-2H-thiochromen-6-yl)acetonitrile |

InChI |

InChI=1S/C11H11NS/c12-6-5-9-3-4-11-10(8-9)2-1-7-13-11/h3-4,8H,1-2,5,7H2 |

InChI Key |

IFYTZVLBUYPGTN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)CC#N)SC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile typically involves the reaction of 3,4-dihydro-2H-1-benzothiopyran with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetonitrile, followed by nucleophilic substitution on the benzothiopyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The benzothiopyran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key differences between the target compound and its analogs:

Key Observations :

- Electronic Effects : The sulfur atom in benzothiopyran lowers the LUMO energy compared to oxygen in benzopyran analogs, enhancing electrophilic reactivity . Chlorine substitution (as in the benzopyran analog) introduces electron-withdrawing effects, further modulating electronic density .

- HOMO/LUMO Distribution : DFT studies on similar nitrile derivatives (e.g., coumarin analogs) reveal that HOMO orbitals localize on aromatic rings, while LUMO orbitals involve nitrile groups, influencing charge-transfer interactions .

Research Findings and Challenges

- Non-Planar Structures: DFT analyses of related compounds (e.g., coumarin derivatives) show non-planar geometries, which may affect stacking interactions in biological systems .

- Synthetic Limitations : Chlorinated and sulfur-containing analogs often require inert atmospheres or specialized catalysts, increasing production costs .

Biological Activity

2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile is a sulfur-containing heterocyclic compound belonging to the benzothiopyran family. With the molecular formula and CAS number 1780927-30-1, this compound has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 189.28 g/mol |

| Density | 1.22 g/cm³ (predicted) |

| Melting Point | 95-98°C |

| Solubility | DMSO: >15 mg/mL |

The biological activity of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile is thought to involve interactions with various biological macromolecules, such as enzymes and receptors. The presence of a nitrile group and a benzothiopyran ring enhances its potential to modulate biological pathways. Specifically, it may influence signaling pathways related to cancer cell proliferation and apoptosis.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, analogues of benzothiopyran derivatives have shown IC50 values in the low micromolar range against human colorectal cancer cells (HCT116), suggesting that modifications to the benzothiopyran structure can enhance selectivity and potency against cancer cells .

Case Studies

- In Vitro Studies : A study involving benzothiopyran derivatives demonstrated that certain compounds induced p53-dependent growth inhibition in cancer cells. This suggests that 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile may similarly activate p53 signaling pathways, leading to increased apoptosis in tumor cells .

- Mechanistic Insights : The compound's mechanism may involve the inhibition of specific protein interactions critical for cell survival. For example, compounds with structural similarities were shown to disrupt the MDM2-p53 interaction, leading to enhanced apoptosis in p53-expressing cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile, a comparison with structurally related compounds is essential.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 2H-1-Benzothiopyran | 0.09 | Antiproliferative |

| Diarylpentanoid with C5 bridge | 0.17 | Selective for cancer cells |

| Benzoylpiperidine derivative | 1.26 | Inhibits MAGL |

Q & A

Q. What are the established synthetic routes for 2-(3,4-dihydro-2H-1-benzothiopyran-6-yl)acetonitrile?

While direct protocols for this compound are not explicitly detailed in the evidence, analogous methods for structurally related nitriles suggest two primary approaches:

- Cyanide Substitution : Reacting a benzothiopyran derivative with a leaving group (e.g., halogen or sulfonate) with cyanide ions under aqueous conditions, followed by pH adjustment to precipitate the product, as seen in the synthesis of similar tetrahydro-pyran-2-yl acetonitriles .

- Michael Addition : Using trimethylsilyl cyanide (TMSCN) in nucleophilic additions to α,β-unsaturated carbonyl intermediates, a method successfully applied to synthesize pyrrolizinyl acetonitriles . Characterization typically involves NMR, IR, and LC-MS to confirm regiochemistry and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Critical for confirming the benzothiopyran scaffold and acetonitrile substituent. Aromatic protons in the 6.5–8.0 ppm range and the nitrile carbon signal near 115–120 ppm in 13C NMR are diagnostic .

- IR Spectroscopy : The nitrile group exhibits a sharp C≡N stretch between 2200–2250 cm⁻¹, while the benzothiopyran C-S bond shows absorption near 600–700 cm⁻¹ .

- Mass Spectrometry (HRMS) : Provides molecular ion confirmation (e.g., [M+H]+ for C10H9NS requires m/z 176.0485) .

Advanced Research Questions

Q. How does the electronic structure of the benzothiopyran moiety influence the reactivity of the acetonitrile group?

The benzothiopyran core introduces electron-withdrawing effects via sulfur’s electronegativity and the aromatic ring’s conjugation, polarizing the nitrile group and enhancing its susceptibility to nucleophilic attack. Computational studies (e.g., DFT) on analogous nitriles reveal that substituents on the benzothiopyran ring modulate electron density at the nitrile carbon, affecting reaction rates in cycloadditions or hydrolysis . For example, fluorine substitution at the 3-position could further activate the nitrile for click chemistry applications .

Q. What role can this compound serve as a building block in medicinal chemistry?

The nitrile group is a versatile handle for:

- Heterocycle Synthesis : Conversion to tetrazoles via [3+2] cycloaddition with azides, a common strategy in drug discovery .

- Amide Formation : Hydrolysis to carboxylic acids or coupling with amines to generate bioactive derivatives (e.g., protease inhibitors) . Evidence from structurally similar compounds (e.g., pyrido-pyrimidinyl acetonitriles) highlights its potential as a precursor for kinase inhibitors or antimicrobial agents .

Q. How can researchers resolve discrepancies in reported physicochemical data (e.g., melting points, spectral peaks)?

- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for unambiguous structure determination) as demonstrated for palladium-acetonitrile complexes .

- Batch Analysis : Compare multiple synthetic batches to identify impurities or polymorphic forms. For example, variations in melting points may arise from residual solvents or stereoisomers .

- Database Consistency : Cross-reference with PubChem or Reaxys entries for standardized spectral data .

Q. What are the challenges in optimizing reaction yields for derivatives of this compound?

- Steric Hindrance : Bulky substituents on the benzothiopyran ring may impede access to the nitrile group during nucleophilic additions. Strategies include using polar aprotic solvents (e.g., DMF) to enhance reactivity .

- Byproduct Formation : Competing reactions (e.g., hydrolysis of nitrile to amide) can be mitigated by controlling reaction pH and temperature .

- Catalyst Selection : Palladium or copper catalysts improve efficiency in cross-coupling reactions, as seen in the synthesis of tert-butylphenyl acetonitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.